molecular formula C14H17Cl2N3O3 B5704931 ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate

ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate

Katalognummer B5704931
Molekulargewicht: 346.2 g/mol
InChI-Schlüssel: ZNQJJOYVVUUGSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and psychiatric disorders.

Wirkmechanismus

Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate acts as a selective antagonist of the adenosine A1 receptor, which is widely distributed in the brain and peripheral tissues. Adenosine is a purine nucleoside that acts as a neuromodulator and plays a crucial role in various physiological processes, including sleep regulation, cardiovascular function, and immune response. Adenosine exerts its effects through four subtypes of receptors, namely A1, A2A, A2B, and A3. Among these subtypes, the A1 receptor is the most abundant in the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate binds to the A1 receptor with high affinity and blocks the activation of the receptor by endogenous adenosine, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects, depending on the target tissue and experimental conditions. In cardiovascular tissues, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to reduce myocardial infarct size, improve cardiac function, and decrease reactive oxygen species production. In neurological tissues, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to improve cognitive function, reduce neuroinflammation, and increase brain-derived neurotrophic factor (BDNF) expression. In immune cells, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high selectivity and potency for the adenosine A1 receptor, its well-established synthesis method, and its availability from commercial sources. However, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate also has some limitations, including its low solubility in aqueous solutions, its potential cytotoxicity at high concentrations, and its potential off-target effects on other adenosine receptor subtypes or non-adenosine receptors.

Zukünftige Richtungen

There are several future directions for the research on ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate. First, the therapeutic potential of ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate in various diseases should be further explored in preclinical and clinical studies. Second, the molecular mechanisms underlying the effects of ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate on different tissues and cells should be elucidated through biochemical and genetic approaches. Third, the development of novel derivatives of ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate with improved pharmacokinetic and pharmacodynamic properties should be pursued. Fourth, the use of ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate as a tool compound for the study of adenosine A1 receptor signaling and function should be expanded. Finally, the potential applications of ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate in other fields, such as agriculture and food science, should be investigated.

Synthesemethoden

Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate can be synthesized through a multistep process involving the reaction between 3,4-dichlorophenyl isocyanate and ethyl piperazine-1-carboxylate, followed by the reaction with acetic anhydride. The final product is obtained through the hydrolysis of the acetyl group with sodium hydroxide. The purity of the synthesized compound can be confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to reduce myocardial infarct size and improve cardiac function in animal models. In neurological disorders, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In psychiatric disorders, ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Eigenschaften

IUPAC Name

ethyl 4-[(3,4-dichlorophenyl)carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O3/c1-2-22-14(21)19-7-5-18(6-8-19)13(20)17-10-3-4-11(15)12(16)9-10/h3-4,9H,2,5-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQJJOYVVUUGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3,4-dichlorophenyl)carbamoyl]piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.